Pentifylline
CAS No.: 1028-33-7
Cat. No.: VC0538988
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1028-33-7 |
---|---|
Molecular Formula | C13H20N4O2 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | 1-hexyl-3,7-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 |
Standard InChI Key | MRWQRJMESRRJJB-UHFFFAOYSA-N |
SMILES | CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES | CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Appearance | Solid powder |
Melting Point | 82.5 °C |
Introduction
Chemical and Physical Properties
Structural Characteristics
Pentifylline’s structure features a purine backbone substituted with a hexyl chain at position 1 and methyl groups at positions 3 and 7. The compound’s IUPAC name is 1-hexyl-3,7-dimethyl-1H-purine-2,6-dione, and its InChIKey is MRWQRJMESRRJJB-UHFFFAOYSA-N . The melting point is reported as 82.5°C, and it is sparingly soluble in water but soluble in organic solvents .
Table 1: Key Physicochemical Properties of Pentifylline
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 264.32 | |
Melting Point | 82.5°C | |
CAS Registry Number | 1028-33-7 | |
SMILES | CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Mechanism of Action
Hemorheological Effects
Pentifylline improves blood flow by modulating erythrocyte deformability and reducing plasma viscosity. It inhibits phosphodiesterase (PDE), leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppress tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis . This mechanism enhances microvascular perfusion and oxygen delivery to ischemic tissues .
Anti-inflammatory and Antioxidant Properties
The drug reduces neutrophil adhesion and activation, thereby decreasing the release of free radicals and pro-inflammatory cytokines . In vitro studies demonstrate that pentifylline at nanomolar concentrations inhibits reactive oxygen species (ROS) production, contributing to its protective effects in vascular endothelial cells .
Pharmacokinetics
Absorption and Metabolism
Pentifylline is rapidly absorbed orally, with a bioavailability of 20–30% due to first-pass metabolism. It undergoes hepatic transformation via cytochrome P450 enzymes, producing active metabolites such as lisofylline and 1-(5-hydroxyhexyl)-3,7-dimethylxanthine . Approximately 45% of the drug binds to erythrocyte membranes, prolonging its activity in the bloodstream .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Bioavailability | 20–30% | |
Plasma Protein Binding | ~45% (erythrocyte-bound) | |
Half-life () | 0.5–1.5 hours | |
Excretion | Urine (95% as metabolites) |
Clinical Applications
Peripheral Arterial Disease (PAD)
Pentifylline is FDA-approved for symptomatic relief in intermittent claudication. Randomized controlled trials (RCTs) report a 100% increase in walking distance compared to placebo, attributed to improved erythrocyte flexibility and reduced blood viscosity . A meta-analysis of 12 RCTs confirmed its superiority over vasodilators like naftidrofuryl, with a risk ratio of 1.56 for ulcer healing in chronic venous insufficiency .
Cerebrovascular Disorders
Although early studies suggested benefits in vascular dementia by enhancing cerebral blood flow (16% increase in ischemic regions) , Cochrane reviews found insufficient evidence for acute ischemic stroke . Pentifylline’s neuroprotective potential remains under investigation, particularly in combination therapies .
Adverse Effects and Drug Interactions
Common Adverse Reactions
Gastrointestinal symptoms (nausea, diarrhea) occur in ~3% of patients, followed by dizziness and flushing . Severe adverse effects, such as hepatotoxicity and bleeding, are rare but necessitate monitoring in high-risk populations .
Drug-Drug Interactions
-
Anticoagulants: Potentiates bleeding risk with warfarin (PT/INR monitoring required) .
-
Antihypertensives: Synergistic hypotension with nifedipine .
Research Advancements and Future Directions
Cardiovascular and Hepatic Applications
Recent trials explore pentifylline’s role in heart failure, where it reduced mortality by 5.4% vs. 18.3% in placebo groups . In non-alcoholic fatty liver disease (NAFLD), meta-analyses indicate reductions in liver enzymes and fibrosis markers, though larger studies are needed .
Emerging Therapeutic Roles
Preclinical studies suggest benefits in diabetic nephropathy through anti-fibrotic effects, mediated by downregulation of TGF-β1 . Ongoing research in oncology investigates its potential to mitigate radiation-induced fibrosis .
Contraindications and Precautions
Pentifylline is contraindicated in patients with hemorrhagic diathesis, recent retinal hemorrhage, or hypersensitivity to methylxanthines. Dose adjustments are recommended in renal or hepatic impairment due to metabolite accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume